molecular formula C12H10O4 B2406648 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one CAS No. 2138078-17-6

8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one

Cat. No.: B2406648
CAS No.: 2138078-17-6
M. Wt: 218.208
InChI Key: FHBQWQYULDALPB-UHFFFAOYSA-N
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Description

8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one (CAS 2138078-17-6) is a chemical compound with the molecular formula C12H10O4 and a molecular weight of 218.2054 g/mol . This substance belongs to the class of chromene derivatives, which are bicyclic oxygen heterocycles consisting of a benzene ring fused to a 4H-pyran ring . The chromene scaffold is recognized as a versatile and biologically attractive privileged structure in medicinal chemistry, serving as a key motif for the discovery of new drug candidates . Chromene derivatives, including pyrano[3,4-c]chromen-5-ones, are the subject of extensive research due to their wide spectrum of reported biological activities. Scientific literature indicates that analogs in this structural family exhibit notable potency, including anticancer, antimicrobial, anticonvulsant, anticholinesterase, antituberculosis, and antidiabetic activities . Specifically, some 4H-chromene analogs have been shown to induce apoptosis in cancer cells by interacting with tubulin at the colchicine binding site, thereby obstructing tubulin polymerization and leading to caspase-dependent apoptosis and G2/M cell-cycle arrest . Researchers value this scaffold for its simple structure, mild adverse effects, and the ability to conduct clear structure-activity relationship (SAR) studies . This product is supplied for Research Use Only and is intended for laboratory analysis and experimental purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex heterocyclic systems, or as a reference standard in bioactivity screening programs aimed at developing new therapeutic leads .

Properties

IUPAC Name

8-hydroxy-2,4-dihydro-1H-pyrano[3,4-c]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-7-1-2-9-8-3-4-15-6-10(8)12(14)16-11(9)5-7/h1-2,5,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBQWQYULDALPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromenone moiety to a dihydro derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted chromenones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Structure and Composition

The compound has the following chemical formula: C12H10O4C_{12}H_{10}O_4. Its IUPAC name is 8-hydroxy-2,4-dihydro-1H-pyrano[3,4-c]chromen-5-one. The unique combination of the pyran and chromenone structures allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution.

Chemistry

In the realm of chemistry, 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one serves as a precursor for synthesizing more complex heterocyclic compounds. Its ability to undergo various transformations makes it an essential building block in organic synthesis.

Biology

The compound exhibits significant biological activities:

  • Anticancer Activity : Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK/ERK pathway.
  • Antimicrobial Properties : Studies have shown its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic effects. Its cytotoxicity against cancer cells positions it as a potential lead compound in cancer therapy. Additionally, its interactions with enzymes involved in metabolic pathways suggest possible applications in treating metabolic disorders .

Industry

The compound is also explored in material science for developing new materials with specific properties such as fluorescence and photostability. These characteristics are advantageous in various industrial applications including sensors and photonic devices .

Anticancer Activity

A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The compound induced apoptosis through caspase activation and altered expression levels of key regulatory proteins involved in cell cycle progression .

Antimicrobial Testing

In another investigation focused on antimicrobial properties, derivatives of this compound were tested against resistant strains of bacteria and fungi. The results indicated promising activity against several pathogens that are difficult to treat with conventional antibiotics .

Mechanism of Action

The mechanism of action of 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrano-Chromenone Derivatives

Key Observations :

  • Ring Fusion Position: The target compound’s pyrano[3,4-c] fusion distinguishes it from analogs like Cyclocumarol ([3,2-c]) and the pyrano[2,3-f] system in .
  • Substituents: The 8-hydroxy group in the target compound contrasts with methoxy (Cyclocumarol), phenyl (), and alkyl groups ().
Table 2: Reported Bioactivities of Analogous Compounds
Compound Name Bioactivity Mechanism/Application
Cyclocumarol Anticoagulant (inferred from coumarin scaffold) Vitamin K antagonism (speculative)
3-Phenyl-2H,5H-pyrano[3,2-c]chromen-2-one Antitumor activity (NCI screening) Tubulin inhibition proposed for derivative 3g
5-Hydroxy-2,2-dimethyl-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one Bioinspired by Calanolide A (anti-HIV agent) Structural analog for antiviral development
2-Amino-4-(4-chlorophenyl)-3-cyano-pyrano[3,2-c]chromene-5(4H)-one Synthetic accessibility (one-pot method) Catalyst: MNPs@Cu (high yield)

Structural analogs with phenyl or alkyl groups exhibit antitumor effects, implying that substituent engineering could enhance the target compound’s efficacy .

Biological Activity

8-Hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one (CAS No. 2138078-17-6) is a heterocyclic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The structure of this compound features a pyran ring fused with a chromenone moiety. This unique combination contributes to its diverse biological activities. The molecular weight of the compound is approximately 218.21 g/mol .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways such as the MAPK/ERK pathway. This modulation leads to inhibited cell growth and increased cell death in cancerous cells .

Case Study:
In a study by Afifi et al. (2017), derivatives of chromenes were synthesized and evaluated for their cytotoxic effects against breast cancer cells. The results demonstrated that certain derivatives exhibited significant cytotoxicity comparable to standard chemotherapeutic agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Its effectiveness varies depending on the structure of the substituents attached to the chromene scaffold.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.23 mg/mL0.47 mg/mL
Escherichia coli0.70 mg/mL0.94 mg/mL
Candida albicans0.11 mg/mL0.23 mg/mL

This data indicates that the compound is particularly effective against Staphylococcus aureus and Candida albicans .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits critical enzymes involved in cell proliferation and survival.
  • Receptor Modulation: It interacts with various receptors influencing cell signaling pathways.
  • Gene Expression Changes: The compound affects gene expression profiles related to apoptosis and cell cycle regulation.

Research Applications

The versatility of this compound extends beyond basic research into practical applications:

  • Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for drug development.
  • Material Science: Its unique chemical properties allow it to be used in developing new materials with specific optical characteristics.

Q & A

Basic Questions

Q. How can the structural identity of 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm proton and carbon environments. For example, aromatic protons in pyrano-chromenones typically resonate between δ 6.5–8.5 ppm, while lactone carbonyl carbons appear near δ 160–170 ppm .
  • FTIR : Identify characteristic peaks such as the lactone C=O stretch (~1700–1750 cm1^{-1}) and hydroxyl (-OH) stretch (~3200–3500 cm1^{-1}) .
  • HRMS : Verify molecular weight and fragmentation patterns (e.g., [M+H]+^+ or [M-H]^-) to match theoretical values .

Q. What are common synthetic routes for pyrano-chromenone derivatives?

  • Methodological Answer :

  • Cyclocondensation : React 4-hydroxycoumarin with aldehydes or ketones under acidic/basic conditions to form the pyrano ring. For example, using piperidine as a catalyst yields 4-aryl-substituted derivatives .
  • Multicomponent Reactions : Combine diazo compounds, alkynals, and 4-hydroxycoumarins via ternary catalysis (e.g., Pd/amine/Brønsted acid systems) to assemble complex scaffolds .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate products. Yields typically range from 65% to 88% depending on substituents .

Advanced Research Questions

Q. How can contradictions in spectral data for pyrano-chromenone derivatives be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare data across multiple techniques (e.g., NMR, FTIR, HRMS) to confirm assignments. For instance, if a carbonyl peak in FTIR is ambiguous, use 13C^{13}C NMR to verify lactone vs. ketone functionality .
  • Intermediate Tracking : Monitor reaction progress via LC-MS or in situ NMR to rule out side products. For example, disproved the involvement of intermediates like 10 (2-phenyl-4H,5H-pyrano[3,2-c]chromen-5-one) in a multicomponent reaction .

Q. What strategies are effective for developing analytical methods to quantify pyrano-chromenones in complex matrices?

  • Methodological Answer :

  • Reference Standards : Use high-purity compounds (e.g., SynZeal’s pyranocoumarin standards) to calibrate HPLC or UPLC methods with UV/Vis detection (λ = 254–280 nm for chromenones) .
  • Validation : Assess linearity (R2^2 > 0.995), precision (%RSD < 2%), and recovery (90–110%) using spiked samples. NIST-referenced databases provide validated spectral libraries for cross-checking .

Q. How can structural modifications enhance the bioactivity of pyrano-chromenone derivatives?

  • Methodological Answer :

  • Position-Specific Functionalization : Modify the 4-position with aryl groups (e.g., 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole) to improve antimicrobial activity. This approach combines pharmacophores from two bioactive moieties .
  • Stereochemical Control : Introduce quaternary stereocenters via asymmetric catalysis (e.g., Pd/amine systems) to study structure-activity relationships .

Q. What mechanistic insights explain the reactivity of pyrano-chromenones in catalytic systems?

  • Methodological Answer :

  • Ternary Catalysis : In Pd/amine/Brønsted acid systems, the Pd center activates diazo compounds, while the acid stabilizes intermediates. showed that intermediates like 10 and 11 are not involved, suggesting a convergent assembly mechanism .
  • Kinetic Studies : Use time-resolved spectroscopy or DFT calculations to map energy barriers for key steps (e.g., lactonization or ring-opening) .

Q. How can stereochemical challenges in synthesizing pyrano-chromenone derivatives be addressed?

  • Methodological Answer :

  • Chiral Auxiliaries : Employ enantiopure catalysts (e.g., BINOL-derived phosphoric acids) to induce asymmetry during cyclization .
  • X-ray Crystallography : Resolve absolute configurations of derivatives like calophyllolide (5-methoxy-2,2-dimethyl-6-[(2E)-2-methylbut-2-enoyl]-10-phenyl-2H,8H-pyrano[2,3-f]chromen-8-one) to guide stereoselective synthesis .

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